ROS inducer 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

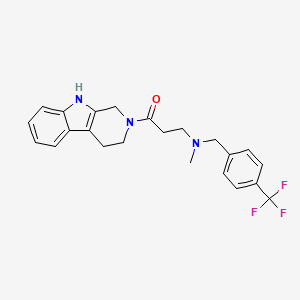

Molecular Formula |

C23H24F3N3O |

|---|---|

Molecular Weight |

415.5 g/mol |

IUPAC Name |

3-[methyl-[[4-(trifluoromethyl)phenyl]methyl]amino]-1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)propan-1-one |

InChI |

InChI=1S/C23H24F3N3O/c1-28(14-16-6-8-17(9-7-16)23(24,25)26)12-11-22(30)29-13-10-19-18-4-2-3-5-20(18)27-21(19)15-29/h2-9,27H,10-15H2,1H3 |

InChI Key |

JWOOZYLHBJNYDR-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCC(=O)N1CCC2=C(C1)NC3=CC=CC=C23)CC4=CC=C(C=C4)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ROS Inducer 2 (FINO2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

FINO2, also known as ROS Inducer 2, is a novel small molecule that triggers a unique form of regulated cell death known as ferroptosis. This distinct mechanism of action, characterized by iron-dependent lipid peroxidation, positions FINO2 as a compelling agent for investigation in therapeutic areas where traditional apoptosis-inducing drugs have limited efficacy, particularly in cancer. This technical guide provides a comprehensive overview of the core mechanism of action of FINO2, detailing its dual functions in the indirect inhibition of Glutathione Peroxidase 4 (GPX4) and the direct oxidation of ferrous iron. This document summarizes key quantitative data, provides detailed experimental protocols for studying FINO2-induced ferroptosis, and visualizes the intricate signaling pathways involved.

Introduction to FINO2 and Ferroptosis

Ferroptosis is a non-apoptotic form of regulated cell death driven by the iron-dependent accumulation of lipid reactive oxygen species (ROS) and subsequent lipid peroxidation.[1][2][3] This pathway is distinct from other cell death modalities such as apoptosis, necrosis, and autophagy.[4] FINO2, a 1,2-dioxolane-containing compound, has been identified as a potent inducer of ferroptosis, demonstrating selectivity for cancer cells over non-cancerous counterparts.[1] Unlike other well-characterized ferroptosis inducers, FINO2 employs a multi-pronged approach to initiate cell death, making its mechanism of action a subject of significant research interest. The structural integrity of FINO2, specifically its endoperoxide moiety and an adjacent hydroxyl group, is crucial for its pro-ferroptotic activity.

Core Mechanism of Action: A Dual-Pronged Attack

The mechanism of action of FINO2 is distinguished by its ability to simultaneously target two critical components of the ferroptosis pathway: the antioxidant enzyme GPX4 and intracellular iron homeostasis.

Indirect Inhibition of GPX4 Activity

Glutathione Peroxidase 4 (GPX4) is the central regulator of ferroptosis, responsible for detoxifying lipid peroxides. FINO2 leads to the indirect inhibition of GPX4's enzymatic function. It is crucial to note that FINO2 does not directly bind to the active site of GPX4 in the manner of Class 2 ferroptosis inducers like RSL3. Furthermore, unlike FIN56, it does not cause the depletion of GPX4 protein levels. The indirect inhibition of GPX4 by FINO2 disrupts the cell's primary defense against lipid peroxidation, rendering it susceptible to oxidative damage.

Direct Oxidation of Ferrous Iron

A key and distinguishing feature of FINO2 is its capacity to directly oxidize ferrous iron (Fe²⁺) to ferric iron (Fe³⁺). This activity is dependent on its endoperoxide bridge. The oxidation of Fe²⁺ is thought to contribute to the generation of lipid-alkoxyl radicals through Fenton-like chemistry, thereby initiating and propagating lipid peroxidation. This direct pro-oxidant effect on iron bypasses the need for upstream inhibition of antioxidant systems, such as the cystine/glutamate antiporter (System Xc⁻), which is the target of Class 1 ferroptosis inducers like erastin. Consequently, FINO2 does not cause a depletion of intracellular glutathione (GSH).

Signaling Pathways and Visualizations

The dual mechanism of FINO2 culminates in the overwhelming accumulation of lipid ROS, leading to catastrophic membrane damage and cell death. The signaling pathway is depicted below.

The experimental workflow to investigate the effects of FINO2 typically involves a series of assays to confirm the induction of ferroptosis and elucidate its specific mechanisms.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on FINO2, providing a comparative perspective with other ferroptosis inducers.

Table 1: Comparative Efficacy of Ferroptosis Inducers in HT-1080 Cells

| Compound | Class | EC50 (µM) | Effect on GSH Levels | Direct GPX4 Inhibition | Direct Iron Oxidation |

| FINO2 | - | ~2.5 | No significant change | No | Yes |

| Erastin | Class 1 | ~5-10 | Decrease | No | No |

| RSL3 | Class 2 | ~0.1-0.5 | No significant change | Yes | No |

Table 2: Cellular and Biochemical Effects of FINO2

| Parameter | Cell Line | Treatment | Observation |

| Lipid Peroxidation (C11-BODIPY) | HT-1080 | 10 µM FINO2 for 6h | Significant increase in fluorescence, greater than with erastin. |

| Lipid Peroxidation (TBARS) | HT-1080 | 10 µM FINO2 for 6h | Greater increase in TBARS than with erastin. |

| GPX4 Activity | HT-1080 | 10 µM FINO2 | Decreased GPX4 activity, comparable to RSL3 and FIN56. |

| GPX4 Protein Level | HT-1080 | 10 µM FINO2 | Minor decrease, significantly less than with RSL3 and FIN56. |

| CHAC1 mRNA Expression | HT-1080 | 10 µM FINO2 for 6h | ~7-fold increase (less than erastin-induced increase). |

| Cell Viability | BJ-eLR | 5-100 µM FINO2 | Dose-dependent decrease in viability. |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of FINO2's mechanism of action.

Cell Viability Assay (e.g., using PrestoBlue™)

This assay measures the metabolic activity of cells as an indicator of viability.

-

Materials:

-

Cancer cell line of interest (e.g., HT-1080)

-

Complete cell culture medium

-

384-well, black, clear-bottom plates

-

FINO2 and other test compounds

-

PrestoBlue™ Cell Viability Reagent

-

Plate reader capable of fluorescence measurement

-

-

Protocol:

-

Seed 3,000 cells per well in a 384-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of FINO2 and other ferroptosis inducers. For rescue experiments, prepare a fixed concentration of the inducer with a serial dilution of the rescue agent (e.g., Ferrostatin-1, Deferoxamine).

-

Treat the cells with the compounds and incubate for 24 hours.

-

Add 6.1 µL of PrestoBlue™ reagent to each well.

-

Incubate for 1-2 hours at 37°C.

-

Measure fluorescence with excitation at 560 nm and emission at 590 nm.

-

Normalize the data to vehicle-treated control wells and calculate EC50 values using non-linear regression analysis.

-

Lipid Peroxidation Assay (C11-BODIPY 581/591)

This assay quantifies lipid ROS accumulation, a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.

-

Materials:

-

Cancer cell line of interest (e.g., HT-1080)

-

6-well plates

-

FINO2 and control compounds

-

C11-BODIPY 581/591 probe

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microscope

-

-

Protocol:

-

Seed 600,000 cells per well in a 6-well plate and allow them to adhere overnight.

-

Treat cells with the desired compounds (e.g., 10 µM FINO2) for the specified time (e.g., 6 hours).

-

During the final 30-60 minutes of treatment, add C11-BODIPY to each well to a final concentration of 1-5 µM.

-

Harvest the cells by trypsinization and wash with PBS.

-

Resuspend the cells in PBS.

-

Analyze the cells by flow cytometry, measuring the shift in fluorescence from red to green, which indicates lipid peroxidation.

-

In Vitro Iron Oxidation Assay

This assay directly measures the ability of FINO2 to oxidize Fe²⁺.

-

Materials:

-

FINO2

-

Ferrous sulfate (FeSO₄)

-

Ferrozine

-

Reaction buffer (e.g., PBS)

-

96-well plate

-

Spectrophotometer

-

-

Protocol:

-

Prepare a solution of FeSO₄ in the reaction buffer.

-

Add FINO2 or control compounds to the FeSO₄ solution.

-

Incubate the mixture at room temperature.

-

At various time points, take aliquots of the reaction mixture and add ferrozine. Ferrozine forms a colored complex with Fe²⁺.

-

Measure the absorbance at 562 nm. A decrease in absorbance indicates the oxidation of Fe²⁺ to Fe³⁺.

-

Quantify the amount of remaining Fe²⁺ based on a standard curve.

-

GPX4 Activity Assay (LC-MS-based)

This assay measures the enzymatic activity of GPX4 in cell lysates by monitoring the reduction of a specific substrate.

-

Materials:

-

Cell lysates from treated and control cells

-

Phosphatidylcholine hydroperoxide (PCOOH) as a substrate

-

Glutathione (GSH)

-

LC-MS system

-

-

Protocol:

-

Treat cells with FINO2 or other compounds for a specified duration.

-

Harvest cells and prepare cell lysates.

-

Incubate the cell lysates with PCOOH and GSH.

-

Stop the reaction at various time points.

-

Analyze the samples by LC-MS to quantify the amount of remaining PCOOH. A decrease in PCOOH indicates GPX4 activity.

-

Compare the rate of PCOOH reduction in lysates from FINO2-treated cells to that of control cells.

-

Conclusion

FINO2 represents a distinct class of ferroptosis inducers with a unique dual mechanism of action involving the indirect inhibition of GPX4 and direct oxidation of ferrous iron. This multi-targeted approach efficiently triggers lipid peroxidation and subsequent cell death, particularly in cancer cells. The detailed understanding of its mechanism and the availability of robust experimental protocols are crucial for the continued investigation of FINO2 as a potential therapeutic agent. Further research into its efficacy across a broader range of cancer types and in in vivo models will be instrumental in translating these promising preclinical findings into clinical applications.

References

Technical Guide: Compound I16 (ROS Inducer 2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound I16, also referred to as "ROS inducer 2," is a novel synthetic small molecule belonging to the 1,2,3,4-tetrahydro-β-carboline class of compounds. It has been identified as a potent inducer of Reactive Oxygen Species (ROS) and demonstrates significant promise as a bactericidal agent, particularly against intractable plant bacterial diseases. This technical guide provides a comprehensive overview of the available data on Compound I16, including its mechanism of action, quantitative activity, and the experimental protocols utilized in its initial characterization. The information presented herein is primarily derived from the foundational study by Liu, H.-W., et al. (2023) published in the Journal of Agricultural and Food Chemistry.

Core Compound Data

Compound I16 is a derivative of 1,2,3,4-tetrahydro-β-carboline featuring a 3-aminopropanamide moiety. Its primary biological activity stems from its ability to disrupt the intracellular redox balance in bacteria, leading to an accumulation of ROS and subsequent cell death.

| Property | Value |

| IUPAC Name | Not publicly available |

| Synonyms | This compound, Compound I16 |

| Molecular Formula | C₂₃H₂₄F₃N₂O₂ |

| Molecular Weight | 415.45 g/mol |

| Chemical Class | 1,2,3,4-Tetrahydro-β-carboline |

| Primary Target | Intracellular Redox System in Bacteria |

| Mechanism of Action | Induction of Reactive Oxygen Species (ROS) |

Quantitative Biological Activity

The primary research has quantified the in vitro and in vivo efficacy of Compound I16 against the plant pathogen Xanthomonas axonopodis pv. citri, the causative agent of citrus canker. The following table summarizes the key quantitative data for Compound I16 and a selection of other promising compounds from the same study for comparative purposes.

| Compound | Target Pathogen | In Vitro EC₅₀ (μg/mL) | In Vivo Protective Activity (%) | In Vivo Curative Activity (%) |

| I16 | Xanthomonas axonopodis pv. citri | 3.43 | 92.50 | 59.68 |

| I6 | Pseudomonas syringae pv. actinidiae | 2.86 | 94.02 | Not Reported |

| I29 | Xanthomonas oryzae pv. oryzae | 5.73 | 55.74 | 65.50 |

Data extracted from Liu, H.-W., et al. (2023). J Agric Food Chem. 71(29):11035-11047.

Signaling and Mechanism of Action

The antibacterial activity of Compound I16 is attributed to its function as a potent ROS inducer. The proposed mechanism involves the disruption of the bacterial redox homeostasis, leading to a cascade of events culminating in bacterial cell death.

Proposed mechanism of action for Compound I16.

Experimental Protocols

The following are generalized protocols based on the methodologies described in the primary literature for the characterization of Compound I16. For precise details, including reagent concentrations and specific instrumentation, it is imperative to consult the original publication by Liu, H.-W., et al. (2023).

General Synthesis of 1,2,3,4-Tetrahydro-β-carboline Derivatives

The synthesis of Compound I16 and its analogs is a multi-step process. A generalized workflow is depicted below.

General synthetic workflow for Compound I16 and analogs.

In Vitro Antibacterial Activity Assay

The in vitro antibacterial activity is typically determined using a broth microdilution method to ascertain the half-maximal effective concentration (EC₅₀).

-

Bacterial Culture Preparation: Xanthomonas axonopodis pv. citri is cultured in a suitable broth medium (e.g., Nutrient Broth) to a logarithmic growth phase.

-

Compound Dilution: A stock solution of Compound I16 is prepared in a suitable solvent (e.g., DMSO) and serially diluted in the culture medium in a 96-well microtiter plate.

-

Inoculation: The bacterial suspension is diluted and added to each well of the microtiter plate containing the compound dilutions.

-

Incubation: The plate is incubated at an optimal temperature (e.g., 28-30°C) for a specified period (e.g., 24-48 hours).

-

Data Analysis: Bacterial growth is measured by monitoring the optical density at 600 nm (OD₆₀₀) using a microplate reader. The EC₅₀ value is calculated by fitting the dose-response data to a sigmoidal curve.

In Vivo Antibacterial Activity Assay (Protective and Curative)

These assays are conducted on host plants to evaluate the compound's efficacy in a biological system.

-

Protective Assay:

-

Healthy host plants (e.g., citrus seedlings) are sprayed with a solution of Compound I16 at a specified concentration.

-

After a designated time (e.g., 24 hours), the treated plants are inoculated with a suspension of Xanthomonas axonopodis pv. citri.

-

Plants are maintained in a controlled environment conducive to disease development.

-

Disease severity is assessed after a set incubation period (e.g., 7-14 days) by measuring lesion size or number, and the protective effect is calculated relative to a control group.

-

-

Curative Assay:

-

Healthy host plants are first inoculated with a suspension of Xanthomonas axonopodis pv. citri.

-

After a specified time post-inoculation (e.g., 24 hours), the infected plants are sprayed with a solution of Compound I16.

-

Plants are maintained in a controlled environment.

-

Disease severity is assessed, and the curative effect is calculated relative to a control group.

-

Measurement of Intracellular ROS Levels

The induction of ROS in bacterial cells is a key mechanistic endpoint.

-

Bacterial Culture and Treatment: Xanthomonas axonopodis pv. citri is cultured to a specific density and then treated with Compound I16 at its EC₅₀ concentration for a defined period.

-

Fluorescent Staining: A ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), is added to the bacterial suspension.

-

Incubation: The mixture is incubated in the dark to allow for probe uptake and subsequent oxidation by intracellular ROS.

-

Fluorescence Measurement: The fluorescence intensity is measured using a fluorometer or a fluorescence microscope. An increase in fluorescence intensity in the treated cells compared to untreated controls indicates an elevation in intracellular ROS levels.

Measurement of Antioxidant Enzyme Activity (Catalase and Superoxide Dismutase)

To further elucidate the impact on the bacterial redox system, the activities of key antioxidant enzymes are measured.

-

Cell Lysate Preparation: Bacterial cells are treated with Compound I16, harvested, and then lysed to release intracellular proteins.

-

Catalase (CAT) Activity Assay: The decomposition of hydrogen peroxide (H₂O₂) by the cell lysate is monitored spectrophotometrically by the decrease in absorbance at 240 nm.

-

Superoxide Dismutase (SOD) Activity Assay: The inhibition of the reduction of a detector molecule (e.g., nitroblue tetrazolium) by superoxide radicals generated in an enzymatic reaction is measured spectrophotometrically.

-

Data Analysis: Enzyme activities are calculated and normalized to the total protein concentration in the lysate.

Conclusion

Compound I16 (this compound) is a promising new bactericidal agent with a clear mechanism of action centered on the induction of lethal oxidative stress in bacteria. Its high efficacy in both in vitro and in vivo models against Xanthomonas axonopodis pv. citri highlights its potential for development as a novel treatment for intractable plant bacterial diseases. Further research is warranted to explore its broader spectrum of activity, safety profile, and formulation for agricultural applications. For detailed experimental procedures and a comprehensive understanding of the structure-activity relationships of the 1,2,3,4-tetrahydro-β-carboline series, readers are strongly encouraged to consult the primary research article.

Primary Reference:

Liu, H.-W., Su, S.-S., Ma, S.-Y., Li, T., Fang, W., Ding, Y., Liu, S.-T., Zhang, J.-R., Xiang, H.-M., Zhou, X., & Yang, S. (2023). Discovery and Structural Optimization of 1,2,3,4-Tetrahydro-β-carbolines as Novel Reactive Oxygen Species Inducers for Controlling Intractable Plant Bacterial Diseases. Journal of Agricultural and Food Chemistry, 71(29), 11035–11047.

An In-depth Technical Guide to the Discovery and Synthesis of ROS Inducer 2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of ROS Inducer 2 (also known as Compound I16), a novel 1,2,3,4-tetrahydro-β-carboline derivative. This compound has demonstrated significant potential as a bactericidal agent, particularly against intractable plant bacterial diseases, through the induction of reactive oxygen species (ROS). This document details the synthetic protocols, quantitative biological data, and the mechanistic pathways associated with its activity, offering a valuable resource for researchers in agrochemicals and medicinal chemistry.

Introduction

The emergence of drug-resistant bacterial strains poses a significant threat to both human health and agriculture. Consequently, there is a pressing need for the discovery of novel antimicrobial agents with unique mechanisms of action. One promising strategy is the targeted induction of excessive reactive oxygen species (ROS) within bacterial cells, leading to oxidative stress and subsequent cell death. This compound, a compound identified through the structural optimization of 1,2,3,4-tetrahydro-β-carbolines, has emerged as a potent bactericidal agent against plant pathogens such as Xanthomonas axonopodis pv. citri.[1][2] This guide will delve into the technical details of its discovery and synthesis.

Discovery and a Tour of its Chemical Profile

This compound (Compound I16) was discovered as part of a research initiative focused on the structural optimization of 1,2,3,4-tetrahydro-β-carbolines to develop novel ROS inducers for controlling plant bacterial diseases.[1][2]

Chemical Profile:

| Property | Value |

| Compound Name | This compound (Compound I16) |

| CAS Number | 2921602-19-7 |

| Molecular Formula | C23H24F3N3O |

| Molecular Weight | 415.45 g/mol |

| Chemical Structure | (Structure can be visualized from SMILES) |

| SMILES | O=C(N(C1)CCC2=C1NC3=C2C=CC=C3)CCN(C)CC4=CC=C(C(F)(F)F)C=C4 |

Synthesis of this compound and its Analogs

The synthesis of the 1,2,3,4-tetrahydro-β-carboline scaffold, the core of this compound, is primarily achieved through the Pictet-Spengler reaction.[3] This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone under acidic conditions to form the tetracyclic ring system.

General Experimental Protocol: Pictet-Spengler Reaction

The following is a generalized protocol for the synthesis of the 1,2,3,4-tetrahydro-β-carboline core structure. Specific modifications to the starting materials are required to synthesize this compound and its analogs.

Materials:

-

Tryptamine or a substituted tryptamine derivative

-

An appropriate aldehyde or ketone

-

Anhydrous solvent (e.g., methanol, dichloromethane, or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP))

-

Acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid, or p-toluenesulfonic acid)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

-

To a solution of the tryptamine derivative in the chosen anhydrous solvent, add the aldehyde or ketone.

-

The acid catalyst is then added to the reaction mixture.

-

The reaction is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, depending on the specific substrates and conditions.

-

Reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is then subjected to an aqueous workup, typically involving partitioning between an organic solvent and a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid catalyst.

-

The organic layer is separated, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield the desired 1,2,3,4-tetrahydro-β-carboline derivative.

Synthesis Workflow

Biological Activity and Data Presentation

This compound has demonstrated significant in vitro activity against the plant pathogenic bacterium Xanthomonas axonopodis pv. citri. The primary mechanism of its bactericidal action is the induction of reactive oxygen species.

Quantitative Data

The following table summarizes the key biological activity data for this compound.

| Compound | Target Organism | Assay Type | EC50 (μg/mL) |

| This compound (I16) | Xanthomonas axonopodis pv. citri | In vitro bactericidal activity | 3.43 |

EC50: Half-maximal effective concentration.

Experimental Protocols for Biological Assays

In Vitro Antibacterial Activity Assay (Broth Microdilution Method)

This protocol is a standard method for determining the minimum inhibitory concentration (MIC) and can be adapted to determine the EC50.

Materials:

-

Bacterial culture (Xanthomonas axonopodis pv. citri)

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microtiter plates

-

This compound stock solution in a suitable solvent (e.g., DMSO)

-

Spectrophotometer or microplate reader

Procedure:

-

A fresh bacterial culture is grown to the mid-logarithmic phase and the cell density is adjusted to a standard concentration (e.g., 0.5 McFarland standard).

-

The this compound stock solution is serially diluted in the growth medium in the wells of a 96-well plate to achieve a range of concentrations.

-

The standardized bacterial suspension is added to each well.

-

Control wells containing medium only (negative control), and medium with bacteria but no compound (positive control) are included.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

-

Bacterial growth is assessed by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.

-

The EC50 value is calculated as the concentration of the compound that inhibits 50% of bacterial growth compared to the positive control.

Reactive Oxygen Species (ROS) Production Assay

This assay measures the intracellular accumulation of ROS in bacteria upon treatment with this compound.

Materials:

-

Bacterial culture

-

ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein diacetate - H2DCFDA)

-

Phosphate-buffered saline (PBS)

-

This compound

-

Fluorometer or fluorescence microscope

Procedure:

-

Bacterial cells are grown and harvested in the mid-logarithmic phase.

-

The cells are washed and resuspended in PBS.

-

The cell suspension is incubated with the H2DCFDA probe, which diffuses into the cells and is deacetylated to a non-fluorescent form.

-

The cells are then treated with different concentrations of this compound.

-

In the presence of ROS, the non-fluorescent probe is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

The fluorescence intensity is measured using a fluorometer at the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for DCF). An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Mechanism of Action and Signaling Pathway

The bactericidal activity of this compound is attributed to its ability to elevate intracellular ROS levels in target bacteria. While the precise molecular targets are still under investigation, the proposed mechanism involves the disruption of the bacterial redox homeostasis.

Proposed Signaling Pathway for ROS-Induced Cell Death

Conclusion

This compound represents a promising new class of bactericidal agents with a mechanism of action centered on the induction of oxidative stress. The synthetic accessibility of the 1,2,3,4-tetrahydro-β-carboline core via the Pictet-Spengler reaction allows for further structural modifications to optimize activity and selectivity. The detailed protocols and data presented in this guide provide a solid foundation for researchers interested in exploring the potential of this compound and its analogs in the development of novel antimicrobial therapies for agricultural applications. Further research is warranted to fully elucidate the specific molecular targets and the complete signaling cascade initiated by this compound in pathogenic bacteria.

References

The Role of "ROS Inducer 2" (FINO2) in Oxidative Stress Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FINO2, a novel 1,2-dioxolane-containing compound, has emerged as a potent inducer of ferroptosis, an iron-dependent form of regulated cell death characterized by the overwhelming accumulation of lipid-based reactive oxygen species (ROS). This technical guide provides an in-depth analysis of FINO2's unique mechanism of action within oxidative stress pathways. Unlike canonical ferroptosis inducers, FINO2 employs a dual strategy: the indirect inactivation of Glutathione Peroxidase 4 (GPX4) and the direct oxidation of intracellular ferrous iron (Fe²⁺). This document consolidates quantitative data on its efficacy, details key experimental protocols for its study, and visualizes the intricate signaling cascades it initiates. The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of FINO2 as a tool to investigate oxidative stress and a potential therapeutic agent in oncology.

Introduction to FINO2 and Ferroptosis

Ferroptosis is a non-apoptotic cell death modality driven by iron-dependent lipid peroxidation. It is a promising therapeutic avenue for cancers resistant to traditional chemotherapies. The central executioner of ferroptosis is the accumulation of lipid hydroperoxides to lethal levels, a process tightly regulated by the antioxidant enzyme GPX4. Various small molecules, termed ferroptosis inducers (FINs), can trigger this pathway through distinct mechanisms. FINO2 represents a unique class of FINs due to its dual mechanism of action that converges on the generation of catastrophic oxidative stress.

The Dual Mechanism of FINO2-Induced Oxidative Stress

FINO2's ability to induce ferroptosis stems from a two-pronged attack on cellular redox homeostasis. This dual mechanism distinguishes it from other well-characterized ferroptosis inducers like erastin and RSL3.

-

Indirect Inactivation of GPX4: FINO2 does not directly bind to the active site of GPX4 in the manner of RSL3. Instead, it leads to a loss of GPX4's enzymatic function indirectly. The precise mechanism of this indirect inactivation is still under investigation but is thought to involve the alteration of the cellular microenvironment, rendering GPX4 unable to effectively neutralize lipid hydroperoxides.[1][2]

-

Direct Oxidation of Iron: A key feature of FINO2 is its ability to directly oxidize ferrous iron (Fe²⁺) to ferric iron (Fe³⁺).[1][3] This process itself can generate ROS through Fenton-like chemistry, further contributing to the cellular oxidative burden. The oxidation of the labile iron pool exacerbates lipid peroxidation, creating a feed-forward loop of oxidative damage.

The structural integrity of FINO2 is paramount for its activity. Structure-activity relationship studies have demonstrated that both the endoperoxide moiety and the nearby hydroxyl head group are essential for its ferroptosis-inducing capabilities.[1]

Quantitative Data on FINO2 Efficacy

The cytotoxic effects of FINO2 have been evaluated across a range of cancer cell lines. The following tables summarize key quantitative data from published studies.

Table 1: Cytotoxicity of FINO2 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 / GI50 (µM) | p53 Status | Reference |

| HT-1080 | Fibrosarcoma | ~10 (for cell death) | Mutant | |

| BJ-eLR | Fibrosarcoma (tumorigenic) | More sensitive than non-cancerous counterpart | - | |

| CAKI-1 | Renal Cancer | - | Wild-Type | |

| IGROV-1 | Ovarian Cancer | 0.435 | Wild-Type | |

| NCI-H322M | Lung Cancer | 42 | Mutant | |

| NCI-H522 | Non-small Cell Lung Cancer | 1.2 | Mutant | |

| HOP-92 | Non-small Cell Lung Cancer | 1.4 | Mutant | |

| HL-60 | Leukemia | 2.2 | Null |

IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values are dependent on the specific assay conditions and incubation times.

Table 2: Quantitative Assessment of FINO2-Induced Oxidative Stress Markers

| Assay | Cell Line | Treatment | Observation | Reference |

| C11-BODIPY Staining | HT-1080 | 10 µM FINO2 for 6h | Significant increase in green fluorescence, indicating lipid peroxidation. | |

| TBARS Assay | HT-1080 | 10 µM FINO2 for 6h | Increased accumulation of thiobarbituric acid reactive substances. | |

| Ferrozine Assay | In vitro | 500 µM FINO2 | Oxidation of ferrous iron (Fe²⁺). | |

| CHAC1 mRNA levels | HT-1080 | 10 µM FINO2 for 6h | ~7-fold increase in CHAC1 mRNA. |

Signaling Pathways in FINO2-Induced Ferroptosis

FINO2-initiated oxidative stress triggers a cascade of downstream signaling events that culminate in ferroptotic cell death. While direct, comprehensive transcriptomic and proteomic studies on FINO2 are still emerging, the known downstream pathways of ferroptosis provide a framework for understanding its effects.

Core Ferroptosis Pathway

The central pathway involves the FINO2-mediated increase in lipid ROS, which overwhelms the GPX4-dependent antioxidant defense system. The direct oxidation of iron by FINO2 further fuels this process.

Downstream Stress-Response Pathways

The massive oxidative stress induced by FINO2 is expected to activate various cellular stress-response pathways.

-

MAPK Pathway: Oxidative stress is a known activator of Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 and JNK. These pathways can play a pro-death or pro-survival role depending on the cellular context.

-

p53 Pathway: The tumor suppressor p53 has a complex, context-dependent role in ferroptosis. It can promote ferroptosis by repressing the expression of SLC7A11, a key component of the cystine/glutamate antiporter, thereby limiting glutathione synthesis. Conversely, in some contexts, p53 can inhibit ferroptosis. Given that FINO2 is effective in cancer cells with mutant or null p53, its primary mechanism appears to be p53-independent.

-

Transcriptional Regulation: Ferroptosis is associated with transcriptional changes, often mediated by stress-responsive transcription factors like NRF2 and BACH1. FINO2 has been shown to induce the expression of CHAC1, a marker of endoplasmic reticulum stress and ferroptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of FINO2.

Assessment of Cell Viability (IC50/GI50 Determination)

This protocol is used to determine the concentration of FINO2 that inhibits cell growth or viability by 50%.

Measurement of Lipid Peroxidation (C11-BODIPY 581/591 Staining)

This assay uses a fluorescent probe to quantify lipid ROS in live cells. The probe shifts its fluorescence emission from red to green upon oxidation.

-

Reagents:

-

C11-BODIPY 581/591 (Thermo Fisher Scientific, D3861)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

FINO2 stock solution (in DMSO)

-

-

Protocol:

-

Seed cells in a suitable format for microscopy or flow cytometry.

-

Treat cells with FINO2 (e.g., 10 µM) for the desired time (e.g., 6 hours). Include vehicle control (DMSO) and positive controls (e.g., RSL3).

-

Wash the cells once with PBS.

-

Incubate cells with 1-2 µM C11-BODIPY 581/591 in serum-free medium for 15-30 minutes at 37°C, protected from light.

-

Wash the cells twice with PBS.

-

Analyze the cells immediately by flow cytometry or fluorescence microscopy.

-

Flow Cytometry: Use a 488 nm laser for excitation and detect green fluorescence (oxidized form) in the FITC channel and red fluorescence (reduced form) in the PE or a similar channel. The ratio of green to red fluorescence indicates the level of lipid peroxidation.

-

Fluorescence Microscopy: Observe the shift from red to green fluorescence in treated cells compared to controls.

-

-

In Vitro Iron Oxidation Assay (Ferrozine Assay)

This colorimetric assay measures the oxidation of Fe²⁺ to Fe³⁺. Ferrozine forms a colored complex specifically with Fe²⁺.

-

Reagents:

-

Ferrous sulfate (FeSO₄) solution (e.g., 500 µM in water)

-

Ferrozine solution (e.g., 1 mM in water)

-

FINO2 stock solution (in DMSO)

-

Appropriate buffer (e.g., HEPES)

-

-

Protocol:

-

In a 96-well plate, add the ferrous sulfate solution.

-

Add FINO2 (e.g., 500 µM) or other test compounds. Include a vehicle control (DMSO).

-

Incubate at room temperature for a defined period (e.g., 30 minutes).

-

Add the Ferrozine solution to each well.

-

Measure the absorbance at 562 nm using a plate reader.

-

A decrease in absorbance in the FINO2-treated wells compared to the control indicates the oxidation of Fe²⁺.

-

GPX4 Activity Assay (Indirect Coupled Enzyme Assay)

This assay indirectly measures GPX4 activity by coupling the reduction of a substrate by GPX4 to the oxidation of NADPH by glutathione reductase (GR), which is monitored as a decrease in absorbance at 340 nm.

-

Reagents:

-

Assay Buffer: 100 mM Tris-HCl (pH 8.0), 2.0 mM EDTA

-

NADPH solution

-

Glutathione (GSH) solution

-

Glutathione Reductase (GR)

-

GPX4 substrate (e.g., phosphatidylcholine hydroperoxide - PCOOH)

-

Cell lysate containing GPX4

-

-

Protocol:

-

Prepare cell lysates from cells treated with FINO2 or controls.

-

In a UV-transparent 96-well plate, combine the assay buffer, NADPH, GSH, GR, and cell lysate.

-

Initiate the reaction by adding the GPX4 substrate (PCOOH).

-

Immediately measure the decrease in absorbance at 340 nm over time using a plate reader.

-

The rate of NADPH consumption is proportional to the GPX4 activity in the lysate.

-

Conclusion and Future Directions

FINO2 is a valuable chemical probe for studying ferroptosis and oxidative stress. Its unique dual mechanism of action provides a distinct advantage for dissecting the complex interplay between iron metabolism, lipid peroxidation, and GPX4 activity. The data presented in this guide highlight its potency and selectivity in inducing ferroptosis in cancer cells, including those with resistance to conventional therapies.

Future research should focus on:

-

Comprehensive 'Omics' Analyses: Unbiased transcriptomic and proteomic studies will be crucial to fully elucidate the downstream signaling networks activated by FINO2-induced oxidative stress.

-

In Vivo Efficacy: While in vitro data are promising, further investigation into the in vivo efficacy and safety profile of FINO2 and its analogs is necessary for its translation into a therapeutic agent.

-

Biomarker Discovery: Identifying predictive biomarkers of sensitivity to FINO2 will be essential for patient stratification in future clinical applications.

This technical guide serves as a foundational resource for researchers and clinicians interested in leveraging the unique properties of FINO2 to advance our understanding of oxidative stress-related diseases and develop novel therapeutic strategies.

References

The Dual-Pronged Assault of FINO2 on Cellular Redox Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FINO2, a novel 1,2-dioxolane compound, has emerged as a potent inducer of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2][3] Unlike classical ferroptosis inducers, FINO2 executes its cytotoxic effects through a unique dual mechanism that disrupts cellular redox homeostasis, not by depleting the primary antioxidant glutathione (GSH), but by directly oxidizing iron and indirectly inactivating glutathione peroxidase 4 (GPX4).[1][4] This technical guide provides an in-depth analysis of the mechanisms of FINO2, presenting key quantitative data, detailed experimental protocols for assessing its cellular effects, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction: A New Class of Ferroptosis Inducer

Ferroptosis is a non-apoptotic form of cell death characterized by the iron-dependent accumulation of lethal lipid reactive oxygen species (ROS). It is intrinsically linked to the cell's redox state, with the glutathione (GSH)/glutathione peroxidase 4 (GPX4) axis playing a central role in mitigating lipid peroxidation. Classical ferroptosis inducers are broadly categorized into two classes: Class 1 agents, such as erastin, inhibit the cystine/glutamate antiporter (system Xc-), leading to GSH depletion, while Class 2 agents, like RSL3, directly inhibit GPX4.

FINO2 represents a distinct class of ferroptosis inducer. Structurally, it is an endoperoxide-containing 1,2-dioxolane. Its mechanism of action is independent of system Xc- inhibition and does not involve direct binding to the active site of GPX4. Instead, FINO2 initiates a multipronged attack on cellular redox balance, making it a valuable tool for studying ferroptosis and a potential candidate for therapeutic development, particularly in cancer, where evasion of apoptosis is a common resistance mechanism.

The Unique Mechanism of FINO2

The lethality of FINO2 is attributed to its ability to simultaneously generate two critical insults to the cell's redox buffering capacity:

-

Direct Iron Oxidation: FINO2 directly oxidizes ferrous iron (Fe²⁺) to its ferric state (Fe³⁺). This Fenton-like chemistry is thought to contribute to the generation of radical species that initiate and propagate lipid peroxidation. The endoperoxide moiety within the FINO2 structure is essential for this activity.

-

Indirect GPX4 Inactivation: While not a direct inhibitor, FINO2 leads to the functional inactivation of GPX4. This prevents the detoxification of lipid hydroperoxides, leading to their accumulation and subsequent cell death. The precise mechanism of indirect inactivation is still under investigation but is known to be distinct from that of other GPX4 inhibitors.

Crucially, FINO2 does not deplete intracellular GSH levels, a key differentiator from Class 1 ferroptosis inducers. This unique characteristic allows for the uncoupling of GSH depletion from the downstream events of ferroptosis.

Quantitative Analysis of FINO2's Effects

The following tables summarize the key quantitative findings from studies investigating the effects of FINO2 on cellular redox parameters.

Table 1: Effect of FINO2 on Glutathione Homeostasis

| Treatment (Concentration) | Cell Line | Duration | Intracellular GSH Levels (% of Control) | Glutamate Release (% of Control) | Reference |

| FINO2 (10 µM) | HT-1080 | 6 h | No significant decrease | Minimal inhibition | |

| Erastin (10 µM) | HT-1080 | 6 h | ~33% | Significant inhibition | |

| RSL3 (0.5 µM) | HT-1080 | 90 min | No significant decrease | Not applicable | |

| Sulfasalazine (1 mM) | HT-1080 | 1 h | Not reported | Significant inhibition |

Table 2: Induction of Oxidative Stress by FINO2

| Treatment (Concentration) | Cell Line | Assay | Outcome | Reference |

| FINO2 (10 µM) | HT-1080 | C11-BODIPY | Significant increase in lipid peroxidation (greater than erastin) | |

| FINO2 | BJ-eLR | CellROX Green | Increase in general oxidative stress | |

| FINO2 (10 µM) | HT-1080 | LC-MS | Increased abundance of oxidized phosphatidylethanolamines (PE) |

Signaling Pathways and Experimental Workflows

FINO2-Induced Ferroptosis Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by FINO2.

Caption: FINO2 signaling pathway leading to ferroptosis.

Experimental Workflow for Assessing FINO2 Effects

This diagram outlines a typical experimental workflow to investigate the impact of FINO2 on cellular redox homeostasis.

References

Investigating the primary cellular targets of "ROS inducer 2"

An In-depth Technical Guide: Investigating the Primary Cellular Targets of ROS Inducer 2

Abstract

This document provides a comprehensive technical overview of the methodologies employed to identify and characterize the primary cellular targets and mechanisms of action of a novel investigational compound, "this compound" (RI2). RI2 is a small molecule identified through high-throughput screening for its potent pro-apoptotic activity in cancer cell lines. Preliminary studies have indicated that its mode of action is intrinsically linked to the induction of reactive oxygen species (ROS). This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation frameworks, and visual representations of the underlying cellular processes.

Introduction to ROS and Cellular Homeostasis

Reactive oxygen species (ROS) are a group of chemically reactive molecules containing oxygen, including superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). While essential for various physiological processes such as cell signaling and immune responses when maintained at low levels, an excessive accumulation of ROS leads to oxidative stress. This state can inflict significant damage upon key cellular macromolecules, including lipids, proteins, and nucleic acids, ultimately triggering programmed cell death pathways like apoptosis. The deliberate induction of ROS in pathological cells, particularly cancer cells, represents a promising therapeutic strategy. This compound (RI2) is a novel compound designed to exploit this vulnerability.

Experimental Framework for Target Identification

The investigation into the primary cellular target of RI2 follows a multi-step, logical progression. The workflow begins with the confirmation of ROS production and its functional consequences, followed by the identification of the subcellular source of this ROS, and finally, the elucidation of the downstream signaling pathways that mediate its cytotoxic effects.

Caption: Experimental workflow for identifying the primary target of this compound.

Confirmation of ROS-Dependent Cytotoxicity

The initial phase of investigation focuses on quantifying the dose-dependent effects of RI2 on both ROS production and overall cell viability. These foundational experiments are critical to establish a direct correlation between the compound's intended biochemical effect (ROS induction) and its ultimate biological outcome (cell death).

Quantitative Analysis of RI2 Activity

The following table summarizes the key quantitative metrics derived from initial cellular assays performed on the HCT116 colon cancer cell line treated with RI2 for 24 hours.

| Parameter | Value | Assay Method |

| EC₅₀ (ROS Induction) | 2.5 µM | 2',7'-Dichlorofluorescin diacetate (DCFH-DA) |

| IC₅₀ (Cell Viability) | 4.8 µM | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) |

| Apoptosis Induction (at 5 µM) | 65% ± 5% | Annexin V/Propidium Iodide Staining |

| Pan-Caspase Inhibition Rescue | 88% ± 7% | Co-treatment with Z-VAD-FMK |

Experimental Protocols

Protocol 1: Measurement of Intracellular ROS using DCFH-DA

-

Cell Seeding: Plate HCT116 cells in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Aspirate the medium and treat the cells with a serial dilution of RI2 (e.g., 0.1 µM to 50 µM) in serum-free medium for the desired time (e.g., 6 hours). Include a positive control (e.g., 100 µM H₂O₂) and a vehicle control (e.g., 0.1% DMSO).

-

Probe Loading: Remove the treatment medium and wash the cells once with warm phosphate-buffered saline (PBS). Add 100 µL of 10 µM DCFH-DA in PBS to each well and incubate for 30 minutes at 37°C in the dark.

-

Fluorescence Measurement: Wash the cells twice with PBS to remove excess probe. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

-

Data Analysis: Normalize the fluorescence readings to the vehicle control and plot the dose-response curve to calculate the EC₅₀ value.

Identifying the Mitochondrion as the Primary Target

Following the confirmation of ROS-dependent apoptosis, subsequent experiments are designed to pinpoint the subcellular origin of the ROS. Given that mitochondria are the primary source of endogenous ROS, they represent a logical starting point for investigation.

Analysis of Mitochondrial-Specific Effects

Experiments utilizing mitochondria-specific probes reveal that RI2 treatment leads to a significant increase in mitochondrial superoxide levels and a corresponding decrease in mitochondrial membrane potential, a hallmark of mitochondrial dysfunction.

| Parameter | Vehicle Control | RI2 (5 µM) | Assay Method |

| Mitochondrial Superoxide (Normalized Fluorescence) | 1.0 ± 0.1 | 8.2 ± 0.9 | MitoSOX Red |

| Mitochondrial Membrane Potential (% of Control) | 100% ± 8% | 35% ± 6% | JC-1 Staining |

Experimental Protocols

Protocol 2: Measurement of Mitochondrial Superoxide with MitoSOX Red

-

Cell Seeding and Treatment: Follow steps 1 and 2 as described in Protocol 1.

-

Probe Loading: After treatment, wash the cells with warm Hanks' Balanced Salt Solution (HBSS). Add 100 µL of 5 µM MitoSOX Red reagent working solution to each well and incubate for 10 minutes at 37°C, protected from light.

-

Fluorescence Measurement: Wash the cells gently three times with warm HBSS. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 510 nm and an emission wavelength of 580 nm.

-

Data Analysis: Normalize the results to the vehicle control to determine the fold-change in mitochondrial superoxide production.

Elucidation of Downstream Signaling Pathways

The identification of mitochondria as the primary source of RI2-induced ROS allows for a targeted investigation of the downstream signaling cascades responsible for executing apoptosis. This typically involves the mitochondrial or "intrinsic" pathway of apoptosis.

Caption: Intrinsic apoptosis pathway activated by this compound.

Analysis of Apoptotic Protein Expression

Western blot analysis confirms the activation of key proteins in the intrinsic apoptotic pathway following treatment with RI2.

| Protein Target | Fold Change vs. Vehicle (at 5 µM RI2) | Method |

| Bax (Mitochondrial Translocation) | 3.5-fold increase | Western Blot (Fractionated Lysates) |

| Cleaved Caspase-9 | 6.8-fold increase | Western Blot (Whole Cell Lysates) |

| Cleaved Caspase-3 | 9.2-fold increase | Western Blot (Whole Cell Lysates) |

| Cleaved PARP | 8.5-fold increase | Western Blot (Whole Cell Lysates) |

Experimental Protocols

Protocol 3: Western Blot Analysis of Apoptotic Markers

-

Cell Lysis: Treat HCT116 cells with RI2 (5 µM) and vehicle for 24 hours. Harvest and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 4-20% Tris-glycine polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-β-actin) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Conclusion

The collective evidence strongly indicates that the primary cellular target of this compound is the mitochondrion. RI2 elicits its pro-apoptotic effects by directly or indirectly causing a surge in mitochondrial superoxide levels. This initial event triggers a cascade of downstream effects, including the collapse of the mitochondrial membrane potential, the release of cytochrome c into the cytosol, and the subsequent activation of the caspase-9 and caspase-3-mediated intrinsic pathway of apoptosis. This detailed mechanistic understanding provides a solid foundation for the further preclinical and clinical development of RI2 as a potential anti-cancer therapeutic.

An In-depth Technical Guide to FINO2: A Potent Tool for Studying Reactive Oxygen Species and Ferroptosis

For Researchers, Scientists, and Drug Development Professionals

Core Principles: Understanding Reactive Oxygen Species (ROS) and the Emergence of FINO2

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen, playing a dual role in cellular physiology. At low to moderate concentrations, they function as critical signaling molecules in various cellular processes. However, excessive ROS production leads to oxidative stress, a state implicated in numerous pathologies including cancer and neurodegenerative diseases, by causing damage to lipids, proteins, and DNA.

FINO2 (Ferroptosis Inducer Endoperoxide) has been identified as a potent small molecule tool for inducing ROS and studying their downstream consequences. It is a 1,2-dioxolane-containing compound that triggers a specific form of iron-dependent, non-apoptotic cell death known as ferroptosis.[1][2] This targeted mechanism of action makes FINO2 an invaluable asset for researchers seeking to dissect the intricate signaling cascades governed by ROS and lipid peroxidation.

Mechanism of Action: The Dual-Pronged Attack of FINO2

FINO2 induces ferroptosis through a distinct dual mechanism that sets it apart from other classical ferroptosis inducers like erastin and RSL3. This multifaceted approach ensures a robust induction of oxidative stress and subsequent cell death.

-

Indirect Inhibition of Glutathione Peroxidase 4 (GPX4): GPX4 is a pivotal enzyme responsible for neutralizing lipid peroxides, thereby protecting cells from the damaging effects of lipid-based ROS. FINO2 indirectly inhibits the activity of GPX4, leading to the accumulation of toxic lipid hydroperoxides.[2]

-

Direct Oxidation of Intracellular Iron: A key feature of FINO2 is its ability to directly oxidize ferrous iron (Fe²⁺) to its ferric state (Fe³⁺). This action contributes to the generation of ROS through Fenton-like chemistry and disrupts normal iron metabolism within the cell.

This combined assault on the cell's antioxidant defenses and iron homeostasis results in rampant lipid peroxidation, culminating in ferroptotic cell death.

Quantitative Data: The Cytotoxic Profile of FINO2

FINO2 has been evaluated against the National Cancer Institute's 60 human cancer cell line panel (NCI-60), demonstrating a broad spectrum of cytotoxic activity. The 50% growth inhibition (GI₅₀) values span from the nanomolar to the micromolar range, highlighting its potency and selectivity towards certain cancer types.

| Cell Line | Tissue Origin | GI₅₀ (µM) |

| IGROV1 | Ovarian Cancer | 0.435 |

| NCI-H522 | Lung Cancer | 1.2 |

| HOP-92 | Lung Cancer | 1.4 |

| HL-60(TB) | Leukemia | 2.2 |

| HT29 | Colon Cancer | >100 |

| NCI-H322M | Lung Cancer | 42 |

| Average | Across NCI-60 | 5.8 |

Data extracted from the NCI-60 cell line screen.[1]

Experimental Protocols: A Guide to Utilizing FINO2 in Research

Herein are detailed methodologies for key experiments to assess the cellular effects of FINO2.

Cell Viability and Cytotoxicity Assay (EC₅₀/IC₅₀ Determination)

This protocol is designed to determine the concentration of FINO2 that inhibits cell viability by 50%.

-

Materials:

-

Target cancer cell line (e.g., HT-1080)

-

Complete cell culture medium

-

96-well or 384-well clear-bottom plates

-

FINO2 stock solution (in DMSO)

-

Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™)

-

Plate reader (luminometer or fluorometer)

-

-

Procedure:

-

Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of FINO2 in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the FINO2-containing medium. Include a vehicle control (DMSO).

-

Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the luminescence or fluorescence using a plate reader.

-

Normalize the data to the vehicle-treated control wells and calculate the EC₅₀/IC₅₀ value using a non-linear regression curve fit.

-

Measurement of Lipid Peroxidation (C11-BODIPY Assay)

This assay quantifies the accumulation of lipid ROS, a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.

-

Materials:

-

Target cells

-

6-well plates

-

FINO2 and other treatment compounds

-

C11-BODIPY 581/591 probe

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microscope

-

-

Procedure:

-

Seed cells in a 6-well plate and allow for adherence.

-

Treat the cells with the desired concentration of FINO2 for the specified duration (e.g., 6 hours).

-

During the final 30 minutes of treatment, add C11-BODIPY to each well to a final concentration of 1-5 µM.

-

Harvest the cells, wash with PBS, and resuspend in fresh PBS for analysis.

-

Analyze the cells by flow cytometry. The C11-BODIPY probe exhibits a fluorescence emission shift from red to green upon oxidation. An increase in the green fluorescence signal is indicative of lipid peroxidation.

-

Direct Iron Oxidation Assay (Ferrozine Assay)

This cell-free assay directly measures the ability of FINO2 to oxidize ferrous iron (Fe²⁺).

-

Materials:

-

Ferrous sulfate (FeSO₄)

-

FINO2

-

HEPES buffer

-

Ferrozine iron reagent

-

96-well plate

-

Spectrophotometer

-

-

Procedure:

-

Prepare a solution of ferrous sulfate (e.g., 500 µM) in HEPES buffer.

-

In a 96-well plate, add the ferrous sulfate solution.

-

Add FINO2 (e.g., 500 µM) to the designated wells. Include a vehicle control.

-

Incubate the plate at room temperature for 30 minutes.

-

Add the Ferrozine reagent to each well. Ferrozine forms a magenta-colored complex with Fe²⁺.

-

Measure the absorbance at 562 nm. A decrease in absorbance in the FINO2-treated wells compared to the control indicates the oxidation of Fe²⁺ to Fe³⁺.

-

Visualizing the Impact: Signaling Pathways Modulated by FINO2-Induced ROS

The surge of ROS and lipid peroxides initiated by FINO2 can modulate several key signaling pathways. While direct studies on FINO2's effects on these pathways are emerging, the known consequences of oxidative stress allow for the postulation of its impact.

FINO2-Induced Ferroptosis Pathway

References

Preliminary Studies on the Cytotoxicity of 2,3-dimethoxy-1,4-naphthoquinone (DMNQ)

Due to the ambiguous nature of the term "ROS inducer 2" in the scientific literature, where it can refer to several distinct chemical compounds, this guide will focus on a well-characterized ROS-inducing agent, 2,3-dimethoxy-1,4-naphthoquinone (DMNQ) , which has been studied for its cytotoxic effects in neuronal cells. This document will serve as a representative technical guide for researchers interested in the cytotoxic mechanisms of ROS inducers.

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides an in-depth overview of the preliminary cytotoxic studies on the reactive oxygen species (ROS) inducer, 2,3-dimethoxy-1,4-naphthoquinone (DMNQ). It includes quantitative data on its effects, detailed experimental protocols, and visualizations of the implicated signaling pathways.

Introduction to DMNQ-Induced Cytotoxicity

2,3-dimethoxy-1,4-naphthoquinone (DMNQ) is a chemical agent known to induce the production of reactive oxygen species (ROS) within cells. Elevated levels of ROS can lead to oxidative stress, a condition that damages cellular components such as DNA, proteins, and lipids, ultimately triggering programmed cell death, or apoptosis.[1][2][3] This property makes DMNQ and similar compounds subjects of interest in cancer research and neurobiology, where the selective induction of apoptosis in harmful cells is a key therapeutic goal.[4]

Preliminary studies in mouse hippocampal neuronal HT22 cells have demonstrated that DMNQ treatment leads to an increase in both cytosolic and mitochondrial ROS, culminating in apoptotic cell death without inducing necrosis.[1] The cytotoxic effects of DMNQ are linked to the activation of the endoplasmic reticulum (ER) stress-mediated apoptotic pathway and the mitochondrial apoptotic pathway.

Quantitative Data on DMNQ Cytotoxicity

The following table summarizes the key quantitative findings from preliminary studies on DMNQ's cytotoxic effects on HT22 neuronal cells.

| Parameter | Cell Line | Treatment | Result | Reference |

| Apoptosis Induction | HT22 | DMNQ | Increased apoptosis without necrosis | |

| ROS Levels | HT22 | DMNQ | Increased cytosolic and mitochondrial ROS | |

| ER Stress Markers | HT22 | DMNQ | Upregulation of CHOP/GADD153 | |

| MAPK Activation | HT22 | DMNQ | Activation of JNK and p38 MAPK | |

| Caspase Activation | HT22 | DMNQ | Activation of Caspase-12, -8, -9, and -3 | |

| Mitochondrial Events | HT22 | DMNQ | BAK and BAX activation, loss of mitochondrial membrane potential | |

| DNA Damage | HT22 | DMNQ | Nucleosomal DNA fragmentation | |

| GSH Levels | HT22 | DMNQ | Reduced intracellular glutathione (GSH) levels |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cytotoxicity of DMNQ.

Cell Culture and Treatment

-

Cell Line: Mouse hippocampal neuronal HT22 cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. DMNQ, dissolved in a suitable solvent like DMSO, is then added to the culture medium at the desired concentrations for the specified time points. A vehicle control (DMSO) is run in parallel.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Procedure:

-

Seed cells in a 96-well plate and treat with DMNQ as described above.

-

After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

The MTT is reduced by metabolically active cells to form purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.

-

Measurement of Intracellular ROS: DCFH-DA Assay

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable fluorescent probe used to detect intracellular ROS.

-

Procedure:

-

Culture and treat cells with DMNQ in a suitable format (e.g., 24-well plate).

-

After treatment, wash the cells with phosphate-buffered saline (PBS).

-

Incubate the cells with DCFH-DA solution (typically 10 µM in serum-free medium) in the dark for 20-30 minutes at 37°C.

-

DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Wash the cells again with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

-

Apoptosis Analysis: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Culture and treat cells with DMNQ.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Annexin V-negative/PI-negative: Viable cells.

-

Annexin V-positive/PI-negative: Early apoptotic cells.

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells.

-

Annexin V-negative/PI-positive: Necrotic cells.

-

-

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways involved in DMNQ-induced cytotoxicity and a typical experimental workflow for its analysis.

Caption: DMNQ-induced apoptotic signaling cascade.

Caption: Workflow for DMNQ cytotoxicity studies.

References

- 1. Mr. Ki Yun Kim | Author | School of Life Sciences, Kyungpook National University, Daegu, Korea [sciprofiles.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. JCI Insight - HPV E6 regulates therapy responses in oropharyngeal cancer by repressing the PGC-1α/ERRα axis [insight.jci.org]

The Double-Edged Sword: A Technical Guide to the Downstream Effects of ROS Inducer Treatment

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted downstream effects of treatment with reactive oxygen species (ROS) inducers. While "ROS inducer 2" is not a specific, publicly documented agent, this document synthesizes the well-established consequences of artificially elevating intracellular ROS levels, a strategy of significant interest in various therapeutic areas, particularly oncology. Increased ROS can selectively push cancer cells, which already exhibit a higher basal level of oxidative stress compared to normal cells, over a cytotoxic threshold, leading to cell death.[1] This guide provides a comprehensive overview of the key signaling pathways modulated by ROS inducers, quantitative insights into their effects, and detailed experimental protocols for their study.

Core Signaling Pathways Modulated by ROS Inducers

Elevated intracellular ROS acts as a potent signaling molecule, influencing a multitude of cellular pathways that govern cell fate.[2][3] The primary downstream consequences of ROS inducer treatment include the induction of apoptosis, autophagy, and necroptosis, as well as the modulation of key signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Phosphoinositide 3-Kinase (PI3K)/Akt pathways.

Induction of Cell Death Pathways

Apoptosis: ROS can trigger apoptosis through both the extrinsic and intrinsic pathways.[4] In the intrinsic pathway, ROS facilitates the release of cytochrome c from the mitochondria by modulating the activity of Bcl-2 family proteins.[4] This, in turn, activates the caspase cascade, leading to programmed cell death. ROS can also activate the extrinsic pathway by sensitizing cells to death receptor-mediated signaling.

Autophagy: Autophagy is a cellular self-degradation process that can be induced by ROS as a survival mechanism or a pathway to cell death. ROS can trigger autophagy by activating key signaling molecules such as AMP-activated protein kinase (AMPK) and MAPK, while inactivating ATG4.

Necroptosis: At high levels, ROS can induce necroptosis, a form of programmed necrosis, through the activation of the MLK1 complex.

Modulation of Key Signaling Cascades

MAPK Pathway: The MAPK family, including ERK, JNK, and p38, are key signaling pathways that are strongly influenced by ROS. ROS can activate these pathways by directly oxidizing and inactivating MAPK phosphatases (MKPs), which normally dephosphorylate and inactivate MAPKs. Sustained activation of JNK and p38 is often associated with pro-apoptotic responses, while ERK activation is typically linked to cell survival and proliferation.

NF-κB Pathway: The transcription factor NF-κB plays a critical role in inflammation, immunity, and cell survival. ROS can activate the NF-κB pathway by promoting the degradation of its inhibitor, IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes, many of which are involved in promoting inflammation and cell survival.

PI3K/Akt Pathway: The PI3K/Akt pathway is a crucial signaling cascade for cell proliferation, growth, and survival. ROS can activate this pathway by oxidizing and inactivating the tumor suppressor phosphatase and tensin homolog (PTEN), a negative regulator of the pathway.

Quantitative Data on the Effects of ROS Inducers

The following tables summarize quantitative data from various studies on the effects of different ROS inducers on cancer cells. It is important to note that the specific effects can vary depending on the cell type, the specific ROS inducer used, its concentration, and the duration of treatment.

Table 1: Induction of ROS and Apoptosis by Various Agents

| ROS Inducer | Cell Line | Concentration | ROS Induction (Fold Change) | Apoptosis (%) | Reference |

| Psoralidin | PC-3 (Prostate) | 5 µM | >50 | - | |

| Psoralidin | C4-2B (Prostate) | 5 µM | >50 | - | |

| Compound 2 | CLL (Leukemic) | ~5 µM | - | 40-80 | |

| H₂O₂ | HUVEC | 500 µM | - | No apoptosis |

Table 2: IC₅₀ Values of a ROS-Inducible DNA Cross-Linking Agent

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Compound 2 | CLL Cells | ~5 | |

| Compound 2 | Normal Lymphocytes | Not Achieved |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the downstream effects of ROS inducers.

Measurement of Intracellular ROS Production

Principle: This protocol describes the use of the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels by flow cytometry. DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

-

Cells of interest

-

ROS inducer of choice

-

Phosphate-buffered saline (PBS)

-

DCFH-DA stock solution (e.g., 10 mM in DMSO)

-

Flow cytometer

Procedure:

-

Seed cells in appropriate culture vessels and allow them to adhere overnight.

-

Treat the cells with the ROS inducer at the desired concentrations for the specified time. Include a vehicle-treated control.

-

After treatment, wash the cells twice with ice-cold PBS.

-

Harvest the cells (e.g., by trypsinization) and resuspend them in PBS.

-

Incubate the cells with 5-10 µM DCFH-DA in PBS for 30 minutes at 37°C in the dark.

-

Wash the cells twice with ice-cold PBS to remove excess probe.

-

Resuspend the cells in PBS and analyze them immediately by flow cytometry, typically using an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

-

Quantify the mean fluorescence intensity to determine the relative levels of intracellular ROS.

Western Blotting for Signaling Pathway Analysis

Principle: Western blotting is used to detect and quantify the expression and phosphorylation status of specific proteins within the signaling pathways of interest (e.g., MAPK, NF-κB, Akt).

Materials:

-

Treated and control cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for total and phosphorylated forms of target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI)

-

Annexin V binding buffer

-

Flow cytometer

Procedure:

-

Induce apoptosis in cells by treating with the ROS inducer.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add additional binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Gate the cell populations to quantify the percentage of viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cells.

Conclusion

The induction of reactive oxygen species presents a promising therapeutic strategy, particularly in the context of cancer. By understanding the intricate network of downstream signaling pathways activated by ROS inducers, researchers and drug development professionals can better design and evaluate novel therapeutic agents. The methodologies and data presented in this guide provide a foundational framework for exploring the complex and potent effects of ROS modulation in a preclinical setting. Further investigation into the specific molecular targets and off-target effects of individual ROS inducers will be crucial for their successful clinical translation.

References

- 1. Understanding of ROS-Inducing Strategy in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ROS: Basic Concepts, Sources, Cellular Signaling, and its Implications in Aging Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactive Oxygen Species (ROS) Regulates Different Types of Cell Death by Acting as a Rheostat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactive oxygen species - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for FINO2 (ROS Inducer 2) in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction